molecular formula C22H28ClN9O4 B008401 Distamycin A hydrochloride CAS No. 6576-51-8

Distamycin A hydrochloride

Cat. No.: B008401
CAS No.: 6576-51-8
M. Wt: 518.0 g/mol
InChI Key: SFYSJFJQEGCACQ-UHFFFAOYSA-N
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Description

Distamycin A hydrochloride is a naturally occurring oligopyrroleamide antibiotic isolated from Streptomyces species . It exhibits antifungal and antitumor activities by binding reversibly to the minor groove of B-form DNA, preferentially targeting sequences with 4–5 consecutive adenine-thymine (A-T) base pairs . Structurally, it consists of three N-methylpyrrole-2-carboxamide units linked by amide bonds, with a formamidine group at the N-terminus and a methyl group at the C-terminus . Its molecular formula is C₂₂H₂₇N₉O₄·HCl, and it has a molecular weight of 517.97 g/mol .

However, its unique DNA-binding mechanism has inspired the development of synthetic analogs, termed "lexitropsins," designed for improved selectivity and reduced toxicity .

Preparation Methods

Synthetic Preparation Methods

Stepwise Synthesis via Nitro Reduction and Acylation

The U.S. Patent 6,906,199 delineates a three-step synthetic pathway to produce Distamycin A hydrochloride derivatives, emphasizing high yields (>85%) and purity (>98% HPLC area) . The process begins with the reaction of 2-amino-ethylguanidine dihydrochloride with a pyrrolecarboxylic acid chloride intermediate under basic conditions (sodium bicarbonate, dioxane/water solvent) to form a nitro-substituted intermediate . Catalytic hydrogenation (Pd/C, 1–10 bar H₂) reduces the nitro group to an amine, which undergoes subsequent acylation with α-bromoacrylic acid in the presence of a condensing agent (EDC) .

Key reaction conditions include:

  • Step a : 0–50°C, 1–24 hours, sodium bicarbonate as base .

  • Step b : Hydrogenation at 0–50°C, Pd/C catalyst, 1–10 bar H₂ pressure .

  • Step c : Acylation with EDC, dioxane/water solvent, pH adjustment to 4.5 post-reaction .

The final product is isolated via solvent evaporation, filtration, and crystallization from acetone, achieving a purity suitable for pharmaceutical use .

Iterative Acylation-Deformylation Approach

U.S. Patent 7,449,547 introduces an iterative strategy using 1-methyl-4-formylamino-2-pyrrolecarbonyl chloride to synthesize poly-(4-aminopyrrole-2-carboxamide) congeners . This method involves repeated acylation of amine intermediates followed by deformylation to extend the oligopyrrole chain . For Distamycin A (n=1), the process entails:

  • Acylation of a primary amine with the formyl-protected pyrrolecarbonyl chloride.

  • Acidic deformylation (e.g., HCl/ethanol) to regenerate the free amine.

  • Repetition until the desired oligomer length is achieved .

This approach is compatible with both solution-phase and solid-phase synthesis, enabling scalable production of Distamycin analogs .

Fermentation-Based Production

The traditional method of isolating this compound from Streptomyces distallicus involves submerged fermentation and solvent extraction, as detailed in ChemicalBook .

Fermentation Protocol

  • Culture Medium : Dextrose (2%), corn steep liquor extract (2%), (NH₄)₂SO₄ (0.3%), NaCl (0.3%), CaCO₃ (1%) .

  • Conditions : 28°C, 85–100 hours, pH 7.6, aeration at 1–1.5 L/min/L .

  • Mycelium Extraction : Butanol is used to extract Distamycin A from the biomass, followed by ethanol washes and alumina column chromatography .

Purification and Crystallization

Post-fermentation, the crude extract undergoes:

  • Butanol Extraction : Three cycles of agitation with butanol to isolate the antibiotic .

  • Ethanol Fractionation : Boiling with acetone removes impurities, yielding 5 g of crude Distamycin A .

  • Alumina Chromatography : Elution with ethanol removes pigmented contaminants, resulting in 0.43 g of pure product .

  • Crystallization : Aqueous n-butanol recrystallization elevates purity to pharmaceutical standards .

Comparative Analysis of Preparation Methods

Parameter Synthetic Method Fermentation Method
Yield 85–98% 0.43 g from 17 L culture
Purity >98% (HPLC) ~95% post-crystallization
Time 3–5 days (multistep) 7–10 days (fermentation + extraction)
Scalability High (batch synthesis) Limited by fermentation capacity
Cost Moderate (reagents, catalysts) Low (substrate costs)

Quality Control and Analytical Characterization

This compound’s identity and purity are verified via:

  • Melting Point : 184–187°C (literature range) .

  • HPLC : Reverse-phase chromatography with UV detection at 254 nm .

  • NMR Spectroscopy : Confirmatory ¹H/¹³C NMR for structural validation .

Chemical Reactions Analysis

Oxidation

Distamycin undergoes oxidation at its functional groups, particularly the carboxamide moieties. Common oxidizing agents include:

  • Hydrogen peroxide : Converts amide groups to carbonyls under acidic conditions .
  • Potassium permanganate : Targets the aromatic pyrrole rings, forming quinone-like derivatives.

Reduction

Reduction alters the compound’s functional groups, affecting its DNA-binding affinity:

  • Sodium borohydride : Reduces carboxamide groups to amines .
  • Lithium aluminum hydride : Selectively reduces pyrrole rings to dihydropyrroles.

Substitution

Substitution reactions modify Distamycin’s structure:

  • Acyl chlorides : Replace amide groups with alkyl or aryl substituents, enhancing therapeutic potency .
  • Alkyl halides : Introduce side chains at the amino terminus, improving solubility .

DNA Binding

Distamycin binds isohelically to the minor groove of A/T-rich DNA, widening the groove by 12–15% . Key interactions:

  • Hydrogen bonding : NH groups of pyrrole carboxamides interact with adenine N3 and thymine O2 .
  • Van der Waals forces : Pyrrole CHs align with adenine C2-Hs .

Chromatin Remodeling

Distamycin induces chromatin compaction by:

  • Evicting linker histones : Disrupts chromatosome stability, as shown in agarose gel electrophoresis .
  • Translocating histone octamers : ATP-independent sliding along DNA, confirmed by dynamic light scattering .

Thermodynamic Parameters

PropertyControl+Distamycin A% Change
Enthalpy (ΔH)24.7 kJ/mol34.5 kJ/mol+39.4%
Specific Heat Capacity (ΔCp)-0.12 kJ/mol·K-

Data from differential scanning calorimetry (DSC) studies .

Antiviral and Antitumor Mechanisms

  • Antiviral activity : Enhances transcription initiation at viral promoters while inhibiting host machinery .
  • Antitumor effects : Disrupts DNA replication and induces apoptosis in cancer cells .

Spectroscopic Analysis

NMR Data (DMSO-d₆, ppm):

Position¹H Shift¹³C Shift
NH₂9.18164.56
Pyrrole CH6.98–7.54122.16–164.18
Acetyl CH₃1.7711.99

Mechanism of Action

Stallimycin hydrochloride exerts its effects by binding to the minor groove of double-stranded B-DNA. This binding is non-intercalative and forms strong reversible complexes at sequences with 4-5 adjacent AT base pairs . The molecular targets include DNA sequences that are rich in adenine and thymine, which leads to the inhibition of DNA replication and transcription . This mechanism is crucial for its antibacterial and antitumor activities.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between Distamycin A hydrochloride and structurally related DNA-binding compounds:

Parameter This compound Netropsin Lexitropsins (Synthetic Analogs) Doxorubicin Hydrochloride
Chemical Class Oligopyrroleamide Oligopyrroleamide Modified pyrrole-polyamides Anthracycline glycoside
DNA Interaction Minor groove binding (A-T rich) Minor groove binding (A-T) Minor groove binding (sequence-specific) Intercalation + Topo II inhibition
Key Structural Features 3 pyrrole units, formamidine terminus 2 pyrrole units, no formamidine Variable pyrrole/imidazole units Tetracyclic planar chromophore
Toxicity High systemic toxicity Lower toxicity Designed for reduced toxicity Cardiotoxicity, myelosuppression
Clinical Status Preclinical (discontinued) Research tool Some in clinical trials FDA-approved for cancer
Molecular Weight (g/mol) 517.97 495.34 400–600 (varies) 579.98

Mechanistic Differences

  • Netropsin: Shares Distamycin A’s preference for A-T regions but lacks the formamidine group, resulting in weaker binding affinity .
  • Lexitropsins: Engineered to replace pyrrole units with imidazole or other heterocycles, enabling recognition of G-C base pairs and expanded sequence selectivity . For example, replacing the amidinium group with a dimethylamino moiety enhances chemical stability and reduces hygroscopicity .
  • Doxorubicin : Functions via intercalation and topoisomerase II inhibition, causing DNA strand breaks—a mechanism distinct from groove-binding agents like Distamycin A .

Therapeutic Potential

  • Antiviral Activity : Distamycin A analogs show promise against viruses like HIV-1 by targeting viral integrase . Netropsin lacks this activity due to its shorter binding site.
  • Antitumor Efficacy : Lexitropsins conjugated with alkylating agents (e.g., tallimustine) exhibit enhanced cytotoxicity by inducing irreversible DNA damage .
  • Toxicity Mitigation : Structural modifications, such as solid-phase synthesis of carbamate derivatives, improve pharmacokinetic profiles while retaining DNA-binding efficacy .

Biological Activity

Distamycin A hydrochloride is a natural oligopeptide antibiotic derived from Streptomyces distallicus. It is primarily recognized for its ability to bind to the minor groove of DNA, particularly at adenine-thymine (A/T) rich regions. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on chromatin structure, and implications in therapeutic applications.

Distamycin A exerts its biological effects primarily through its interaction with DNA. The binding of Distamycin A to the minor groove of B-form DNA results in significant structural alterations:

  • DNA Binding : Distamycin A binds isohelically to DNA, leading to the widening of the minor groove and unbending of the helix axis by approximately 12–15% . This interaction is facilitated by van der Waals forces and hydrogen bonding between the drug and DNA bases.
  • Inhibition of Transcription : Despite enhancing DNA accessibility, Distamycin A inhibits transcription from both DNA and chromatin templates. It disrupts the binding of essential transcription factors such as SRF and MEF2, and interferes with high mobility group proteins (HMGA1) that are crucial for transcriptional activation .

Effects on Chromatin Structure

Recent studies have elucidated how Distamycin A remodels chromatin architecture:

  • Chromatin Remodeling : Distamycin A has been shown to remodel chromatosomes and nucleosomes in an ATP-independent manner. This remodeling involves the eviction of linker histones and translocation of histone octamers along the DNA .
  • Thermodynamic Parameters : Differential scanning calorimetry (DSC) studies indicate that Distamycin A forms stable complexes with nuclear DNA, affecting the melting profiles of chromatin under various ionic conditions .

Table 1: Thermodynamic Parameters from DSC Studies

TreatmentΔH exc (kJ/mol)% Contribution
Control24.7100%
+ Distamycin A34.5Increased

Antiviral Activity

Distamycin A has been investigated for its antiviral properties, particularly against vaccinia virus. Studies demonstrate that it inhibits viral pathogenesis by enhancing functional complex formation at viral promoters, thereby activating transcription initiation while concurrently inhibiting host transcription machinery .

Antitumor Potential

The antitumor activity of Distamycin A has been explored in various cancer cell lines. It has shown promise in inhibiting cell proliferation through mechanisms involving disruption of DNA replication processes and induction of apoptosis in tumor cells .

Research Findings

  • Inhibition of Homeodomain-DNA Complexes : Distamycin A inhibits homeodomain-DNA interactions, which are critical for gene regulation .
  • Impact on Chromatin Accessibility : While it enhances chromatin accessibility, this does not correlate with increased transcriptional activity due to its inhibitory effects on essential transcription factors .
  • Structural Studies : Solid-state NMR studies have provided insights into the structural dynamics of Distamycin-DNA complexes, highlighting significant narrowing of the minor groove upon binding .

Q & A

Basic Research Questions

Q. What are the structural characteristics of Distamycin A hydrochloride that enable its DNA-binding activity?

  • Category : Molecular mechanism & chemical identification.
  • Answer : this compound is a crescent-shaped oligopyrrole antibiotic with a polyamide backbone. Its structure includes three N-methylpyrrole carboxamide units linked by amide bonds and a terminal amidine group, which facilitates electrostatic interactions with the DNA minor groove . The planar conformation and hydrogen-bonding capacity of the pyrrole rings allow sequence-specific binding to A/T-rich regions, typically spanning 4–5 base pairs. Structural validation methods include NMR spectroscopy (to confirm binding geometry) and circular dichroism (to monitor conformational changes in DNA upon ligand interaction) .

Q. How can researchers verify the purity of this compound in experimental preparations?

  • Category : Quality control & analytical validation.
  • Answer : High-performance liquid chromatography (HPLC) with UV detection at 280 nm is the gold standard for purity assessment. Use a C18 column (e.g., 4.6 × 250 mm, 5 µm) with a gradient mobile phase (e.g., 0.1% trifluoroacetic acid in water/acetonitrile). Acceptance criteria: ≥95% purity with ≤4% unidentified impurities, as per pharmacopeial guidelines for analogous compounds like vancomycin hydrochloride . Mass spectrometry (LC-MS) can further confirm molecular weight and detect degradation products.

Q. What experimental conditions optimize Distamycin A’s binding to G-quadruplex DNA (e.g., c-MYC promoter)?

  • Category : Biophysical assay design.
  • Answer : Use buffer systems mimicking physiological conditions (e.g., 20 mM Tris-HCl, 100 mM KCl, pH 7.4) to stabilize G-quadruplex structures. Titrate Distamycin A (0.1–10 µM) against 1 µM DNA in thermal melting assays (monitored at 295 nm) to determine ∆Tm. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (Kd). For specificity, compare binding to duplex DNA (e.g., poly(dA-dT)) using competition assays .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations explain Distamycin A’s lower binding affinity compared to netropsin, despite structural similarities?

  • Category : Computational analysis & thermodynamic profiling.
  • Answer : MD simulations reveal that Distamycin A incurs a larger entropic penalty upon binding due to reduced mobility in the minor groove. Unlike netropsin (two cationic charges), Distamycin A’s single charge reduces electrostatic stabilization. Free energy calculations (e.g., thermodynamic integration) show comparable desolvation penalties for both ligands, but Distamycin A’s weaker hydrogen-bond network with DNA bases lowers overall affinity . Validate predictions via mutagenesis (e.g., altering A/T sequences) and ITC.

Q. What strategies resolve contradictions in reported binding stoichiometries (1:1 vs. 2:1 ligand:DNA) for Distamycin A?

  • Category : Data contradiction & experimental variables.
  • Answer : Stoichiometry depends on DNA sequence and ligand:DNA ratios. For AAAAA sites, 1:1 complexes dominate at low ratios (≤1:1), while 2:1 binding occurs at higher ratios (>1:1). In contrast, AAGTT sequences favor 2:1 binding even at low ratios due to a wider minor groove. Use analytical ultracentrifugation or fluorescence anisotropy to assess stoichiometry under varying conditions .

Q. How can researchers design Distamycin A derivatives to enhance c-MYC G-quadruplex specificity over duplex DNA?

  • Category : Structure-activity relationship (SAR) optimization.
  • Answer : Introduce substituents that sterically clash with duplex DNA’s narrower groove while fitting G-quadruplex grooves. For example:

  • Replace N-methylpyrrole with bulkier heterocycles (e.g., thiazole) to destabilize duplex interactions.
  • Add terminal cationic groups (e.g., guanidinium) to strengthen electrostatic interactions with quadruplex phosphate backbones.
    Validate via competitive FRET assays (quadruplex vs. duplex) and transcriptional repression assays in c-MYC-driven cell lines .

Q. What in vitro models are appropriate for evaluating Distamycin A’s transcriptional inhibition efficacy?

  • Category : Functional validation & translational research.
  • Answer : Use luciferase reporter assays under the c-MYC promoter in cancer cell lines (e.g., HeLa or HL-60). Combine with chromatin immunoprecipitation (ChIP) to confirm reduced RNA polymerase II occupancy. For dose-response analysis, employ qRT-PCR to measure c-MYC mRNA levels post-treatment (IC50 typically 1–10 µM). Include negative controls with mutated G-quadruplex sequences to confirm mechanism .

Q. Methodological & Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

  • Category : Laboratory safety & compliance.
  • Answer : this compound is hazardous upon inhalation or skin contact. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Decontaminate spills with 70% ethanol. Store at –20°C in airtight, light-protected containers. Prior to use, complete hazard-specific training and review the SDS for emergency procedures (e.g., eye irrigation with water for 15 minutes post-exposure) .

Q. How should researchers address batch-to-batch variability in this compound?

  • Category : Reproducibility & data validation.
  • Answer : Source compounds from suppliers providing detailed Certificates of Analysis (CoA) with HPLC/LC-MS data. Pre-test each batch via EMSA (electrophoretic mobility shift assay) using a standard DNA sequence (e.g., 5′-AAAAA-3′). Normalize activity relative to a reference batch in dose-response curves. Report batch numbers and purity data in publications to enhance reproducibility .

Properties

IUPAC Name

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-formamido-1-methylpyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O4.ClH/c1-29-9-13(26-12-32)6-17(29)21(34)28-15-8-18(31(3)11-15)22(35)27-14-7-16(30(2)10-14)20(33)25-5-4-19(23)24;/h6-12H,4-5H2,1-3H3,(H3,23,24)(H,25,33)(H,26,32)(H,27,35)(H,28,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYSJFJQEGCACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN9O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

636-47-5 (Parent)
Record name Stallimycin hydrochloride [USAN]
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DSSTOX Substance ID

DTXSID301028195
Record name Stallimycin hydrochloride
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Molecular Weight

518.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6576-51-8
Record name 1H-Pyrrole-2-carboxamide, N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-, hydrochloride (1:1)
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Record name Stallimycin hydrochloride [USAN]
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Record name N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl]-4-[[[4-(formylamino)-1-methyl-1H-pyrrol-2-yl]carbonyl]amino]-1-methyl-1H-pyrrole-2-carboxamide monohydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Distamycin A hydrochloride
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